Home > Products > Screening Compounds P34144 > Dehydroxy Bromocelecoxib
Dehydroxy Bromocelecoxib - 170570-75-9

Dehydroxy Bromocelecoxib

Catalog Number: EVT-1483980
CAS Number: 170570-75-9
Molecular Formula: C₁₇H₁₃BrF₃N₃O₂S
Molecular Weight: 460.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dehydroxy Bromocelecoxib is an intermediate in the synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor with known anti-inflammatory properties.

Overview

Dehydroxy Bromocelecoxib is a derivative of Celecoxib, a well-known non-steroidal anti-inflammatory drug that selectively inhibits cyclooxygenase-2, an enzyme involved in the inflammatory process. This compound has garnered interest in pharmaceutical research due to its potential enhanced therapeutic effects and reduced side effects compared to its parent compound. The synthesis and modification of Dehydroxy Bromocelecoxib aim to improve its efficacy and safety profile in treating inflammatory diseases.

Source and Classification

Dehydroxy Bromocelecoxib is classified under non-steroidal anti-inflammatory drugs (NSAIDs), specifically within the category of cyclooxygenase inhibitors. It is derived from Celecoxib, which is primarily used for the management of pain and inflammation associated with various conditions, including arthritis. The modification involving dehydroxylation and bromination aims to optimize its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of Dehydroxy Bromocelecoxib typically involves several key steps:

  1. Starting Material: The synthesis begins with Celecoxib as the primary starting material.
  2. Dehydroxylation: This process can be achieved through various methods, including the use of dehydrating agents or thermal treatment, which removes hydroxyl groups from the Celecoxib structure.
  3. Bromination: Following dehydroxylation, bromination is performed using brominating agents such as N-bromosuccinimide or elemental bromine under controlled conditions to introduce bromine atoms into the molecular structure.

Technical Details

The reaction conditions for both dehydroxylation and bromination are critical for achieving high yields and purity of Dehydroxy Bromocelecoxib. Reaction temperatures, solvents, and concentrations must be optimized based on the specific reagents used.

Molecular Structure Analysis

Structure

The molecular structure of Dehydroxy Bromocelecoxib retains the core structure of Celecoxib but features modifications that include:

  • The removal of hydroxyl groups.
  • The introduction of bromine atoms at specific positions within the aromatic rings.

Data

The molecular formula can be represented as C17_{17}H16_{16}BrN3_{3}O2_{2}, indicating a significant alteration in its chemical composition compared to Celecoxib. The structural modifications are expected to influence its binding affinity and selectivity towards cyclooxygenase enzymes.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing Dehydroxy Bromocelecoxib include:

  1. Dehydroxylation Reaction:
    • The hydroxyl group is removed through dehydration, which may involve the formation of an intermediate that subsequently rearranges or reacts further.
  2. Bromination Reaction:
    • The introduction of bromine occurs via electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile attacking the electrophilic bromine species.

Technical Details

The efficiency of these reactions can be influenced by factors such as solvent choice, reaction time, and temperature. Monitoring the reaction progress through techniques like thin-layer chromatography or high-performance liquid chromatography is essential for ensuring completeness and purity.

Mechanism of Action

Dehydroxy Bromocelecoxib functions primarily through selective inhibition of cyclooxygenase-2 enzymes. By binding to the active site of cyclooxygenase-2, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.

Process

  1. Binding: The compound binds to the cyclooxygenase-2 active site.
  2. Inhibition: This binding blocks substrate access, thereby reducing prostaglandin synthesis.
  3. Therapeutic Effects: The resultant decrease in prostaglandins leads to reduced inflammation and pain relief.
Physical and Chemical Properties Analysis

Physical Properties

Dehydroxy Bromocelecoxib typically exhibits properties similar to other non-steroidal anti-inflammatory drugs, such as:

  • Melting Point: Specific data may vary but is generally in line with related compounds.
  • Solubility: Solubility in organic solvents may be higher due to bromination.

Chemical Properties

Chemical stability and reactivity are influenced by the presence of bromine substituents, which may enhance or alter interactions with biological targets compared to Celecoxib.

Applications

Dehydroxy Bromocelecoxib has potential applications in:

  • Pharmaceutical Development: As a candidate for new anti-inflammatory therapies with improved efficacy.
  • Research: In studies aimed at understanding structure-activity relationships within cyclooxygenase inhibitors.
  • Clinical Use: Potentially for patients requiring effective pain management with reduced gastrointestinal side effects associated with traditional NSAIDs.

This compound exemplifies ongoing efforts in medicinal chemistry to optimize existing drugs for better therapeutic outcomes while minimizing adverse effects. Further research will be essential to fully elucidate its pharmacological profiles and therapeutic potential.

Properties

CAS Number

170570-75-9

Product Name

Dehydroxy Bromocelecoxib

Molecular Formula

C₁₇H₁₃BrF₃N₃O₂S

Molecular Weight

460.27

Synonyms

4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.